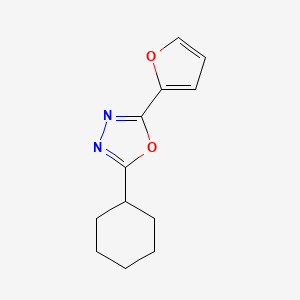
2-cyclohexyl-5-(2-furyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-cyclohexyl-5-(2-furyl)-1,3,4-oxadiazole derivatives typically involves cyclization reactions under specific conditions. A common method includes the cyclization of furancarboxylic acid and aroyl hydrazines in the presence of phosphorus oxychloride, utilizing microwave irradiation to enhance the reaction rate and yield. This method presents advantages such as high yield and simplicity in the work-up procedure (Li Zheng, 2004). Another approach involves the synthesis of 5-substituted 2-[2-(2-furyl)ethenyl]-1,3,4-oxadiazoles through cyclocondensation, showcasing the versatility in constructing the 1,3,4-oxadiazole core (A. Kudelko & Karolina Jasiak, 2013).
Molecular Structure Analysis
The molecular structure of 2-cyclohexyl-5-(2-furyl)-1,3,4-oxadiazoles is characterized by the presence of the oxadiazole ring, a heterocyclic compound containing oxygen and nitrogen within the ring. This structure is crucial for the compound's properties and reactivity. Structural studies often involve spectroanalytical techniques such as UV-Vis, FT-IR, NMR, and X-ray diffraction analysis, providing insights into the electronic and geometric configuration of these molecules (M. N. Ahmed et al., 2017).
Chemical Reactions and Properties
1,3,4-Oxadiazoles, including 2-cyclohexyl-5-(2-furyl) derivatives, are known for their reactivity towards various chemical reactions, enabling the synthesis of a wide range of biologically active compounds. These reactions include nucleophilic substitution, cycloaddition, and electrophilic substitution, depending on the functional groups present on the oxadiazole ring and the reaction conditions. The presence of the furyl group often introduces additional reactivity due to its electron-rich nature, facilitating interactions with electrophiles (Yongxing Tang et al., 2018).
Physical Properties Analysis
The physical properties of 2-cyclohexyl-5-(2-furyl)-1,3,4-oxadiazoles, such as melting points, boiling points, solubility, and crystal structure, are influenced by the molecular structure and substituents. These properties are critical for determining the compound's suitability for various applications, including its solubility in solvents, stability under different conditions, and crystallinity, which can affect its bioavailability and material characteristics (E. Usova et al., 1997).
Chemical Properties Analysis
The chemical properties of 2-cyclohexyl-5-(2-furyl)-1,3,4-oxadiazoles are marked by their stability, reactivity, and potential biological activity. The oxadiazole core is recognized for its ability to engage in hydrogen bonding and dipole-dipole interactions, contributing to its biological activity. The modification of the oxadiazole ring with different substituents, such as the cyclohexyl and furyl groups, allows for the fine-tuning of these properties for specific applications (A. Kudelko & Monika Wróblowska, 2014).
Propiedades
IUPAC Name |
2-cyclohexyl-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-5-9(6-3-1)11-13-14-12(16-11)10-7-4-8-15-10/h4,7-9H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAOMKAIGZLRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-5-(furan-2-yl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5589570.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5589576.png)
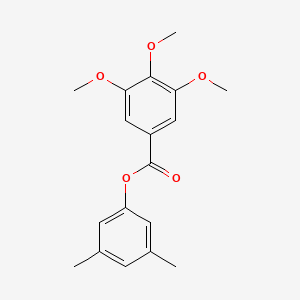
![2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5589594.png)

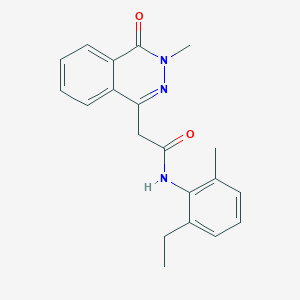
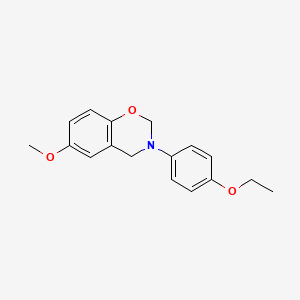
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5589624.png)
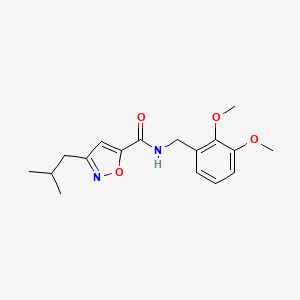
![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)
![N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589641.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)

![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)